molecular formula C14H19N3O B11740065 [(1-ethyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine

[(1-ethyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine

Cat. No.: B11740065
M. Wt: 245.32 g/mol
InChI Key: DTCMAUJKIFKJDX-UHFFFAOYSA-N
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Description

[(1-ethyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine is a compound that features a pyrazole ring substituted with an ethyl group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-ethyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine can be achieved through a multi-step process. One common method involves the condensation of 1-ethyl-1H-pyrazole-4-carbaldehyde with 4-methoxybenzylamine under reductive amination conditions. The reaction typically employs a reducing agent such as sodium triacetoxyborohydride in a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

[(1-ethyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where it can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed

    Oxidation: Formation of corresponding oxides or ketones.

    Reduction: Formation of the reduced amine.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

[(1-ethyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(1-ethyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methoxyphenyl)-3-(1H-pyrazol-4-yl)propan-1-amine
  • 1-(4-methoxyphenyl)-2-(1H-pyrazol-4-yl)ethan-1-amine
  • 1-(4-methoxyphenyl)-1H-pyrazol-4-ylmethanamine

Uniqueness

[(1-ethyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]-1-(4-methoxyphenyl)methanamine

InChI

InChI=1S/C14H19N3O/c1-3-17-11-13(10-16-17)9-15-8-12-4-6-14(18-2)7-5-12/h4-7,10-11,15H,3,8-9H2,1-2H3

InChI Key

DTCMAUJKIFKJDX-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNCC2=CC=C(C=C2)OC

Origin of Product

United States

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